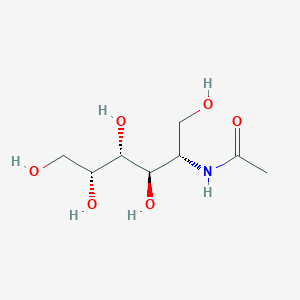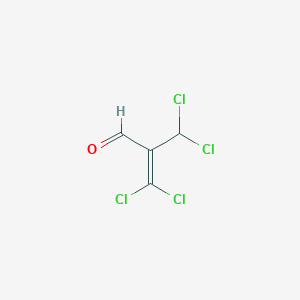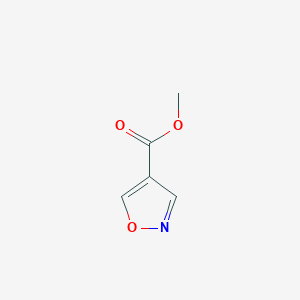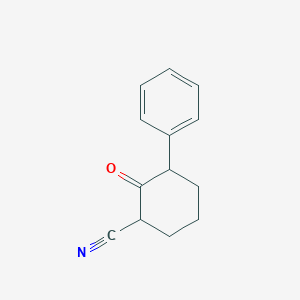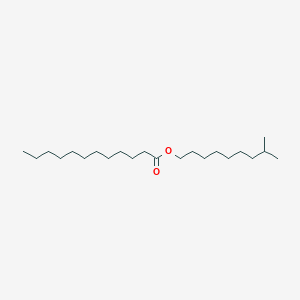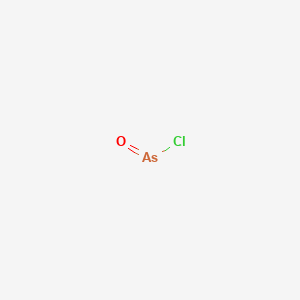
Arsenic monoxide monochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenic monoxide monochloride (As4O4Cl2) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a white, crystalline solid that is soluble in water and other polar solvents. Arsenic monoxide monochloride has been studied extensively for its potential use in various fields, including medicine, environmental science, and materials science.
Wissenschaftliche Forschungsanwendungen
Arsenic monoxide monochloride has been studied extensively for its potential applications in various fields. In medicine, it has been investigated as a potential treatment for cancer. Studies have shown that Arsenic monoxide monochloride can induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy. It has also been studied for its anti-inflammatory properties and potential use in treating autoimmune diseases.
In environmental science, arsenic monoxide monochloride has been studied for its potential use in wastewater treatment. Studies have shown that Arsenic monoxide monochloride can effectively remove heavy metals from contaminated water, making it a promising candidate for environmental remediation.
In materials science, arsenic monoxide monochloride has been studied for its potential use in the production of electronic devices. It has been shown to have unique optical and electrical properties that make it a promising candidate for use in optoelectronic devices.
Wirkmechanismus
The mechanism of action of arsenic monoxide monochloride is not yet fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Arsenic monoxide monochloride has been shown to have both biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have potential cardiovascular benefits by reducing oxidative stress and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using arsenic monoxide monochloride in lab experiments is its unique properties. It has been shown to have optical and electrical properties that make it a promising candidate for use in optoelectronic devices. However, one limitation is its toxicity. Arsenic monoxide monochloride is highly toxic and must be handled with care.
Zukünftige Richtungen
There are several future directions for research on arsenic monoxide monochloride. One area of interest is its potential use in cancer therapy. Studies have shown that Arsenic monoxide monochloride can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Another area of interest is its potential use in environmental remediation. Studies have shown that Arsenic monoxide monochloride can effectively remove heavy metals from contaminated water, making it a promising candidate for wastewater treatment. Additionally, further research is needed to fully understand the mechanism of action of arsenic monoxide monochloride and its potential applications in materials science.
Synthesemethoden
Arsenic monoxide monochloride can be synthesized by reacting arsenic trioxide (As2O3) and arsenic pentoxide (As2O5) with hydrogen chloride (HCl) gas. The reaction takes place at high temperatures and produces Arsenic monoxide monochloride as a white, crystalline solid. The synthesis method has been optimized over the years to produce high yields of pure Arsenic monoxide monochloride.
Eigenschaften
CAS-Nummer |
14525-25-8 |
|---|---|
Produktname |
Arsenic monoxide monochloride |
Molekularformel |
AsClO |
Molekulargewicht |
126.37 g/mol |
InChI |
InChI=1S/AsClO/c2-1-3 |
InChI-Schlüssel |
QLHSJLGUZLTUFP-UHFFFAOYSA-N |
SMILES |
O=[As]Cl |
Kanonische SMILES |
O=[As]Cl |
Andere CAS-Nummern |
14525-25-8 57408-64-7 |
Synonyme |
Arsenic oxide monochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



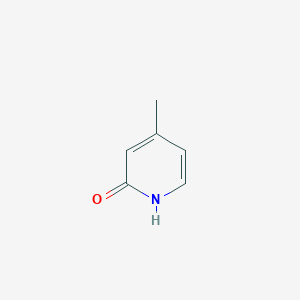
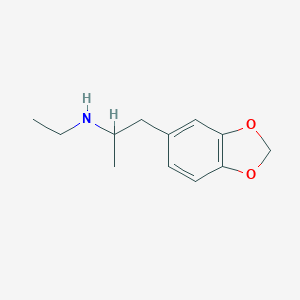
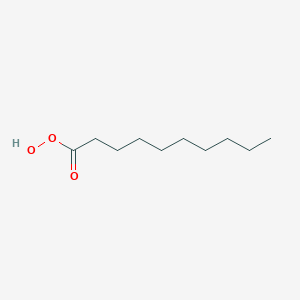

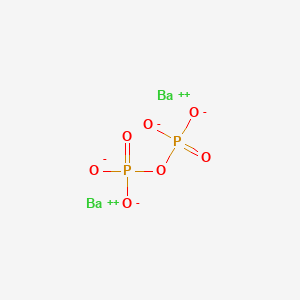
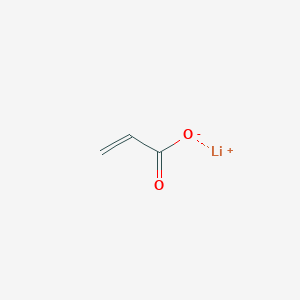
![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)
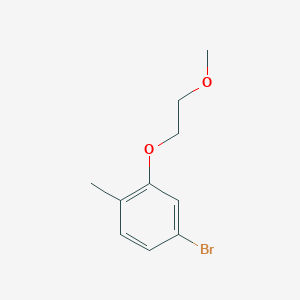
![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)
